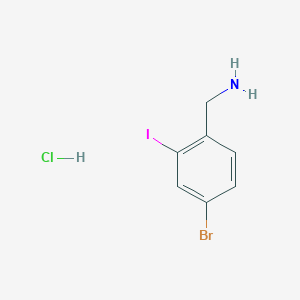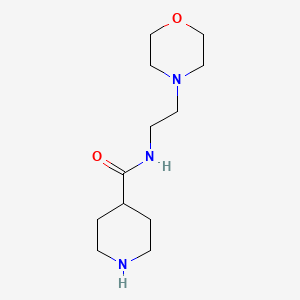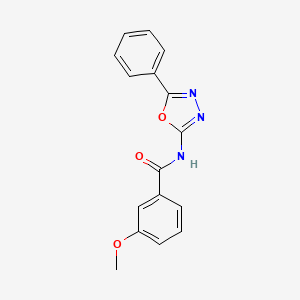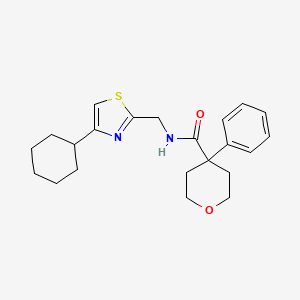
N-((4-cyclohexylthiazol-2-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-cyclohexylthiazol-2-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, also known as CPTH2, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF), which plays a crucial role in the regulation of gene expression.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study by McLaughlin et al. (2016) focused on the synthesis and characterization of a similar compound, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide. This compound is related to synthetic cannabinoids and was identified through extensive analytical techniques (McLaughlin et al., 2016).
Molecular Structure Analysis
- Salazar et al. (1993) conducted a study on the molecular structures of related compounds, providing insights into their configurations and electronic properties, which might be relevant for understanding the structure of N-((4-cyclohexylthiazol-2-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide (Salazar et al., 1993).
Cytotoxicity Studies
- Hassan et al. (2014) investigated the cytotoxicity of new 5-Aminopyrazole derivatives, which could provide a reference for the biological activity of compounds structurally similar to this compound (Hassan et al., 2014).
Anticancer and Anti-inflammatory Agents
- Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents. These findings could be relevant to the pharmacological potential of similar compounds (Rahmouni et al., 2016).
Antifungal Activity
- Du et al. (2015) synthesized novel carboxylic acid amides and tested their antifungal activities, which could inform research on similar compounds for potential antifungal applications (Du et al., 2015).
Eigenschaften
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2S/c25-21(22(11-13-26-14-12-22)18-9-5-2-6-10-18)23-15-20-24-19(16-27-20)17-7-3-1-4-8-17/h2,5-6,9-10,16-17H,1,3-4,7-8,11-15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVKUVNGRJAQFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[4-(4-methoxycarbonylbenzoyl)piperazine-1-carbonyl]benzoate](/img/structure/B2598972.png)
![5-{[(3-chlorophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2598974.png)
![N-(2-chloro-4-methylphenyl)-2-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2598975.png)
![(1R,5S)-8-((3,5-difluorobenzyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2598976.png)
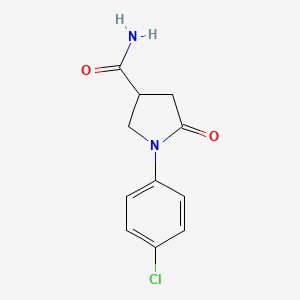
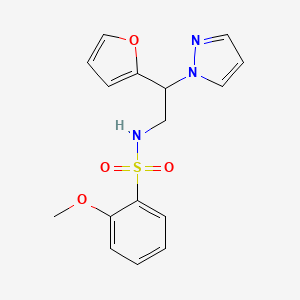
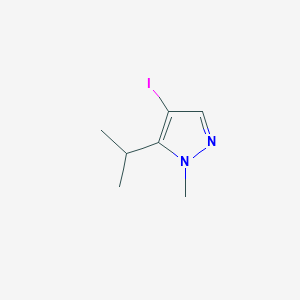
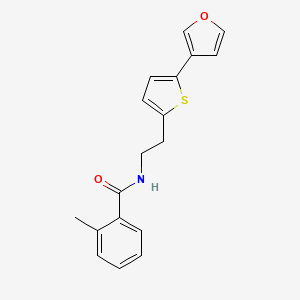
![6-Chloro-N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]pyridine-2-carboxamide](/img/structure/B2598984.png)
![N-[(2-Thiomorpholin-4-ylpyridin-4-yl)methyl]prop-2-enamide](/img/structure/B2598985.png)
![2-allyl-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2598990.png)
